methyl [(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
- It belongs to the class of pyrazolone derivatives and exhibits interesting chemical properties.
Methyl [(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate: is a complex organic compound with a fascinating structure.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Remember, this compound’s potential applications and mechanisms are still being explored, so further research is essential
Biological Activity
Methyl [(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex pyrazole derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with various functional groups, including methoxy and dimethoxy phenyl groups. The presence of these substituents is crucial for its biological activity, influencing interactions with biological targets.
1. Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties. This compound may exhibit similar effects through inhibition of cyclooxygenase enzymes (COX), particularly COX-II. Studies have shown that certain pyrazole compounds can selectively inhibit COX-II with IC50 values in the low micromolar range . For instance, a related compound demonstrated an IC50 of 0.011 μM against COX-II, indicating significant anti-inflammatory potential .
2. Antinociceptive Effects
The analgesic properties of pyrazole derivatives have been documented in various studies. This compound may act through modulation of pain pathways, potentially involving the inhibition of inflammatory mediators such as prostaglandins and cytokines .
3. Anticancer Activity
Recent research has highlighted the anticancer potential of pyrazole derivatives. These compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, several pyrazole analogs have shown promising results in targeting specific cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
Enzyme Inhibition
The compound may inhibit key enzymes involved in inflammatory processes and cancer progression. For instance:
- Cyclooxygenase (COX) : Inhibition leads to reduced synthesis of pro-inflammatory prostaglandins.
- Acetylcholinesterase (AChE) : Some pyrazole derivatives have shown AChE inhibitory activity, which could be relevant for neurodegenerative diseases .
Receptor Interaction
Pyrazole derivatives can also interact with various receptors:
- Estrogen Receptors : Some studies suggest that certain pyrazoles may act as ligands for estrogen receptors, influencing hormonal signaling pathways .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives similar to this compound:
Study | Focus | Key Findings |
---|---|---|
Turkan et al. (2018) | Enzyme Inhibition | Identified strong AChE inhibitors among pyrazole derivatives (IC50 = 66.37 nM) |
Eren et al. (2023) | COX-II Inhibition | Reported potent COX-II inhibitors with IC50 values as low as 0.011 μM |
Tripathi et al. (2018) | MAO-A Interaction | Highlighted interactions between pyrazole derivatives and MAO-A amino acid residues |
Properties
Molecular Formula |
C23H25N3O6 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
methyl 2-[4-[N-(2,3-dimethoxyphenyl)-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C23H25N3O6/c1-14(24-17-7-6-8-19(30-3)22(17)32-5)21-18(13-20(27)31-4)25-26(23(21)28)15-9-11-16(29-2)12-10-15/h6-12,25H,13H2,1-5H3 |
InChI Key |
SCQIDSIFEHCCLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=C(C(=CC=C1)OC)OC)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC |
Origin of Product |
United States |
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